Allyltriethoxysilane
Overview
Description
Synthesis Analysis
Allyltriethoxysilane is frequently synthesized and used in enantioselective allylation reactions. These reactions are facilitated by metal catalysts such as silver and copper, demonstrating allyltriethoxysilane's utility in forming carbon-carbon bonds with high enantioselectivity. For example, it has been employed in the asymmetric allylation of cyclic imines, showcasing its capability in complex organic synthesis and its role in the total synthesis of natural products (Itoh et al., 2006).
Molecular Structure Analysis
The molecular structure of allyltriethoxysilane facilitates its reactivity in chemical synthesis. While specific studies on its molecular structure analysis are not directly cited, the compound's effectiveness in various chemical reactions suggests a structure conducive to reactivity with a broad range of substrates. Its structure enables the formation of complex molecules through reactions such as cycloadditions, demonstrating the compound's versatility in synthetic organic chemistry.
Chemical Reactions and Properties
Allyltriethoxysilane participates in a wide array of chemical reactions, including catalytic allylations, cycloadditions, and cross-metathesis. Its chemical properties make it a versatile reagent in organic synthesis. For instance, it has been used in the catalytic allylation of aromatic aldehydes under mild conditions, leading to the synthesis of homoallyl ethers with high chemoselectivity and yields (Yang et al., 2008).
Physical Properties Analysis
The physical properties of allyltriethoxysilane, such as solubility and reactivity in different media, underpin its utility in synthetic chemistry. Its solubility in organic solvents and reactivity in aqueous media enable its use in a variety of reaction conditions. For example, it has been successfully employed in allylation reactions in aqueous media, highlighting its adaptability to different synthetic environments (Aoyama et al., 2003).
Scientific Research Applications
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Dental Composites
- Field : Dentistry
- Application : Allyltriethoxysilane is used to modify the surface of nanoparticles in dental composites . This modification improves the mechanical properties of the composites .
- Method : The nanoparticles are dispersed in an ethanol solution containing Allyltriethoxysilane . The modified particles are then used as filler in the dental composites .
- Results : The use of modified nanoparticles significantly improves the mechanical properties of the dental composites, including their microhardness and flexural strength .
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Surface Modification
- Field : Biomedical Engineering
- Application : Allyltriethoxysilane is used in surface modification techniques, which are crucial in biomedical applications . These techniques determine the direct response to the biological environment against the interfacing materials .
- Results : Surface modification techniques have been extensively studied, with chemical modification techniques being more commonly used due to the need for molecularly thin layers .
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Polymer Synthesis
- Field : Polymer Chemistry
- Application : Allyltriethoxysilane is used in the synthesis of allylsilanes . Allylsilanes are versatile compounds used in organic synthesis .
- Method : The specific methods of application would depend on the particular polymer synthesis process. For example, a NiCl2(PMe3)2-catalyzed reaction of allyl alcohols with silylzinc reagents provides allylsilanes in high yields .
- Results : The reaction exhibited high regioselectivity and E/Z-selectivity when 1- or 3-aryl-substituted allyl alcohols were used as the substrates .
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Sol-Gel Process
- Field : Materials Science
- Application : Allyltriethoxysilane is used in the sol-gel process to synthesize epoxy-functionalized and epoxy and vinyl-functionalized poly(borosiloxane)s .
- Method : Boric acid (BA) is reacted with 3-glycidyloxypropyltrimethoxysilane (GPTMOS) and a mixture of GPTMOS and vinyltriethoxysilane in 1,4-dioxane, diethylene glycol dimethyl ether (diglyme) or in bulk under reflux condition .
- Results : The oligomer synthesized in dioxane is soluble in organic solvents and has a higher ceramic residue compared to epoxyborosiloxane resins .
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Coatings
- Field : Materials Science
- Application : Allyltriethoxysilane is used in the development of intelligent coating technology . These coatings possess various excellent properties and characteristics, such as superhydrophobicity and self-cleaning, enhanced biological antibacterial properties, and improved corrosion resistance .
- Results : Intelligent coatings are not only rigid barriers between substrates and the environment but also coatings designed to respond to the environment and improve coating life or achieve certain special functions through this response .
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Adhesives
- Field : Materials Science
- Application : Allyltriethoxysilane is used as a crosslinking agent in the production of high-performance adhesives . It improves the adhesion, durability, and flexibility of the product .
- Results : The use of Allyltriethoxysilane in adhesives enhances their performance by improving their adhesion, durability, and flexibility .
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Sealants
Safety And Hazards
properties
IUPAC Name |
triethoxy(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJXASDGBJDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26352-15-8 | |
Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062513 | |
Record name | Allyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriethoxysilane | |
CAS RN |
2550-04-1 | |
Record name | Allyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, triethoxy-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, triethoxy-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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